

Spectroscopic Profile of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No.: B146744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-((dimethylamino)methyl)pyridin-3-ol**. Due to the limited availability of fully assigned public spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and known chemical shift/absorption values for analogous functional groups. Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic characterization of novel chemical entities. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational spectroscopic profile for this compound.

Chemical Structure and Properties

- IUPAC Name: **2-((Dimethylamino)methyl)pyridin-3-ol**
- Molecular Formula: **C₈H₁₂N₂O**
- Molecular Weight: **152.19 g/mol**

- CAS Number: 2168-13-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **2-((dimethylamino)methyl)pyridin-3-ol**. These predictions are derived from typical values for substituted pyridines, phenols, and benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.0-8.2	d	1H	H-6 (Pyridine)	Downfield due to proximity to nitrogen.
~7.1-7.3	dd	1H	H-4 (Pyridine)	Coupled to H-5 and H-6.
~7.0-7.2	d	1H	H-5 (Pyridine)	Coupled to H-4.
~3.6-3.8	s	2H	-CH ₂ -	Methylene bridge.
~2.2-2.4	s	6H	-N(CH ₃) ₂	Dimethylamino group.
~9.0-11.0	br s	1H	-OH	Phenolic hydroxyl, chemical shift can vary with concentration and solvent.

Predicted in CDCl_3 . Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Notes
~150-155	C-3 (Pyridine)	Carbon bearing the hydroxyl group.
~145-150	C-2 (Pyridine)	Carbon bearing the substituent.
~140-145	C-6 (Pyridine)	Carbon adjacent to nitrogen.
~125-130	C-4 (Pyridine)	
~120-125	C-5 (Pyridine)	
~60-65	-CH ₂ -	Methylene bridge.
~45-50	-N(CH ₃) ₂	Dimethylamino group.

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3200-3600	Strong, Broad	O-H stretch	Phenolic -OH
3000-3100	Medium	C-H stretch	Aromatic C-H
2850-3000	Medium	C-H stretch	Aliphatic C-H
1580-1610	Medium-Strong	C=C and C=N stretch	Pyridine ring
1450-1500	Medium-Strong	C=C stretch	Pyridine ring
1200-1300	Strong	C-O stretch	Phenolic C-O
1000-1250	Medium	C-N stretch	Aliphatic amine

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Notes
152	$[M]^+$	Molecular Ion
107	$[M - N(CH_3)_2]^+$	Loss of the dimethylamino group.
94	$[C_5H_4NO]^+$	Fragmentation of the side chain.
78	$[C_5H_4N]^+$	Pyridine radical cation.
45	$[CH_2N(CH_3)_2]^+$	Dimethylaminomethyl cation (base peak).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule such as **2-((dimethylamino)methyl)pyridin-3-ol**.

NMR Spectroscopy

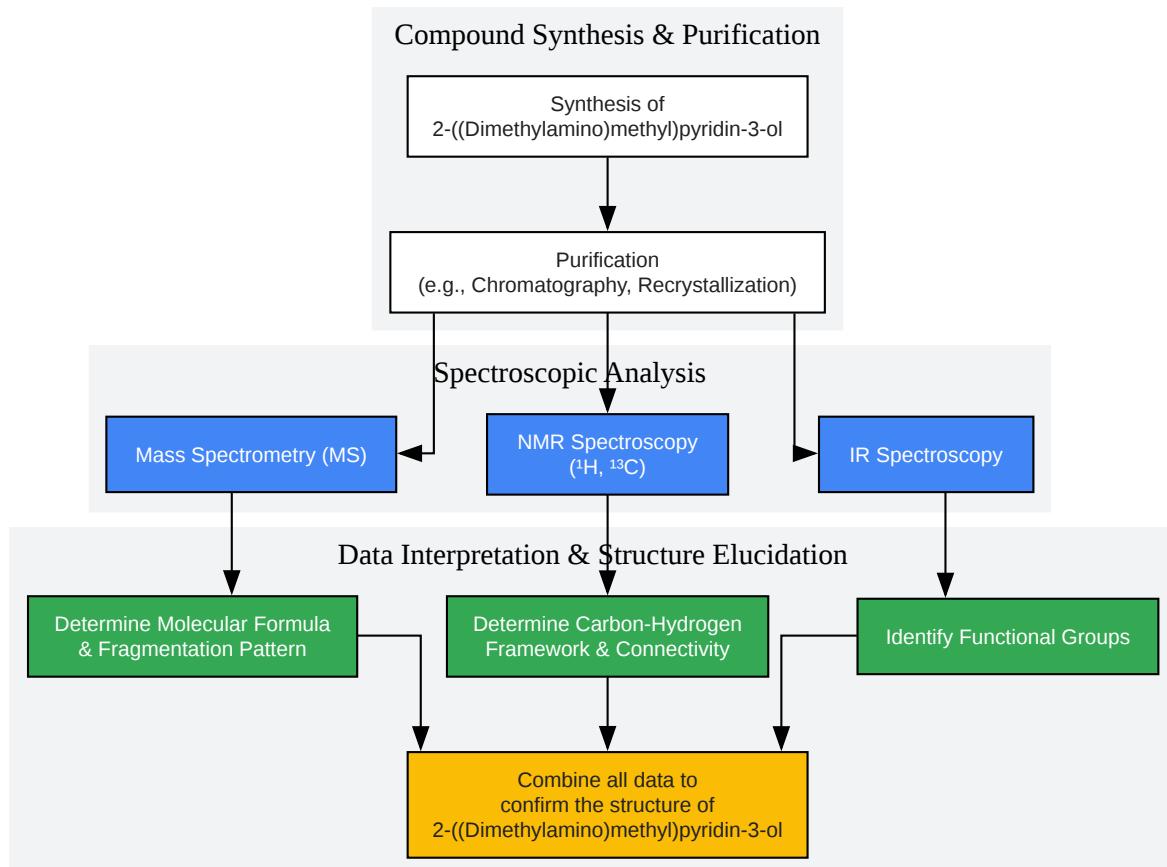
- Sample Preparation:
 - Weigh approximately 5-10 mg of the compound.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
 - Cap the tube and invert several times to ensure a homogenous solution.
- Data Acquisition:
 - Use a high-resolution NMR spectrometer (typically 400 MHz or higher).

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
- Acquire a ^1H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .

FT-IR Spectroscopy

- Sample Preparation (ATR - Attenuated Total Reflectance):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry


- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
 - Further dilute this stock solution to a final concentration of ~1-10 $\mu\text{g/mL}$ with a solvent system compatible with the mass spectrometer's mobile phase.

- Data Acquisition:

- Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

[Click to download full resolution via product page](#)

A general workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic profile of **2-((dimethylamino)methyl)pyridin-3-ol**, tailored for professionals in the fields of chemical research and drug development. The tabulated expected NMR, IR, and MS data, in conjunction with the generalized experimental protocols, offer a solid foundation for the identification and characterization of this compound. The visualized workflow further contextualizes the role of

each spectroscopic technique in the broader process of structure elucidation. This document aims to facilitate future research involving this and structurally related molecules.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-((Dimethylamino)methyl)pyridin-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146744#spectroscopic-data-nmr-ir-ms-of-2-dimethylamino-methyl-pyridin-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com